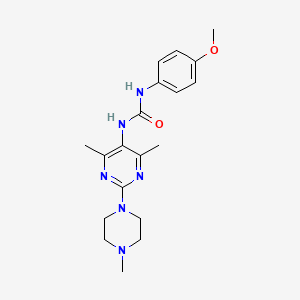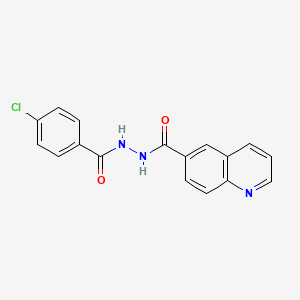
2-(4-Fluorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridazinone derivatives often involves multicomponent reactions, where compounds like 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one are reacted with isatin and serine, indicating a method that could be adapted for the target compound. Such processes typically result in crystalline structures stabilized by hydrogen bonding and π-π interactions, highlighting the compound's ability to form solid-state assemblies with distinct properties (Sharma et al., 2013).
Molecular Structure Analysis
X-ray crystallography is a common technique used to elucidate the molecular structure of pyridazinone derivatives. For instance, compounds structurally similar to the target have been shown to crystallize in specific space groups, with planarity except for certain rings adopting distinct conformations. Such studies reveal the intricate details of molecular arrangements, hydrogen bonding, and intramolecular interactions, which are crucial for understanding the compound's behavior and reactivity (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The reactivity of pyridazinone derivatives towards various reagents can lead to the formation of novel compounds with potential biological activity. For example, modifications at specific positions on the pyridazinone ring, such as the introduction of fluoro or methoxy groups, can significantly alter the compound's pharmacological properties. These reactions are essential for synthesizing derivatives with enhanced activity or reduced toxicity (Bansal et al., 2009).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. These properties are critical for determining the compound's suitability for various applications, including as sensors, catalysts, or in medicinal chemistry (Darabi et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-(4-Fluorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)pyridazin-3-one, such as its acidity, basicity, and reactivity towards nucleophiles or electrophiles, are pivotal for its chemical behavior. Investigations into related compounds have shown varied reactivity patterns, which could provide insights into the target compound's potential reactivity and chemical stability (Ghelfi et al., 2003).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-23-13-10-14(21)20(12-6-4-11(17)5-7-12)18-15(13)16(22)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFQOOUQPMISBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2487858.png)

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)


![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2487867.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487870.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2487874.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2487876.png)